molecular formula C15H23N3O B8708141 1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- CAS No. 303752-16-1

1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-

Cat. No. B8708141
M. Wt: 261.36 g/mol
InChI Key: AUGGAAXFJUOEJJ-UHFFFAOYSA-N
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Patent
US06326495B2

Procedure details

A solution of triethyloxonium tetrafluoroborate (3.371 kg, 17.74 moles) in methylene chloride (10.8 L) was slowly added to a suspension of 1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one (3.6 kg, 15.43 moles) in methylene chloride (7.2 L) over a period of about 40 minutes. The solution was then allowed to react for about 21 hours at 18-22° C. After the reaction was complete, the organic solution was washed with aqueous 10 % sodium carbonate (36 L) and evaporated to an oil which was used directly in the next step. The yield for this step was 92.9%.
Quantity
3.371 kg
Type
reactant
Reaction Step One
Quantity
3.6 kg
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C([O+:8]([CH2:11][CH3:12])[CH2:9][CH3:10])C.[CH:13]1([N:18]2[C:22]3[C:23](=O)[NH:24]CC[C:21]=3[C:20]([CH2:28][CH3:29])=[N:19]2)[CH2:17][CH2:16][CH2:15][CH2:14]1>C(Cl)Cl>[CH:13]1([N:18]2[C:12]3[C:11]([O:8][CH2:9][CH3:10])=[N:24][CH2:23][CH2:22][C:21]=3[C:20]([CH2:28][CH3:29])=[N:19]2)[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.371 kg
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
3.6 kg
Type
reactant
Smiles
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
Name
Quantity
10.8 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for about 21 hours at 18-22° C
Duration
21 h
WASH
Type
WASH
Details
the organic solution was washed with aqueous 10 % sodium carbonate (36 L)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
The yield for this step

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1N=C(C2=C1C(=NCC2)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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